Amitriptynol

Description

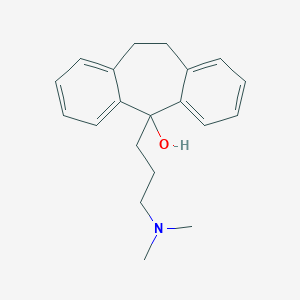

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQUXZPOPTSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151214 | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-03-1 | |

| Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Intricate Mechanisms of Amitriptyline in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. For decades, the tricyclic antidepressant (TCA) amitriptyline has been a cornerstone in the management of various neuropathic pain syndromes, often providing relief where traditional analgesics fail.[1][2] Its therapeutic efficacy, however, extends beyond its well-known antidepressant effects, stemming from a complex and multifaceted mechanism of action that engages multiple targets within the peripheral and central nervous systems. This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms by which amitriptyline alleviates neuropathic pain, offering a comprehensive resource for researchers and professionals in the field of pain pharmacology and drug development. We will delve into its primary targets, downstream signaling cascades, and the experimental methodologies used to elucidate these actions.

Core Mechanisms of Action: A Multi-Targeted Approach

Amitriptyline's analgesic properties are not attributable to a single mode of action but rather to its ability to modulate a range of neurotransmitter systems, ion channels, and inflammatory pathways.

Monoamine Reuptake Inhibition: Enhancing Descending Inhibition

The most well-established mechanism of amitriptyline is its inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminals of neurons.[3] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the synaptic concentration of these neurotransmitters, particularly in the descending pain modulatory pathways.[3][4]

The descending noradrenergic pathway, originating from brainstem nuclei such as the locus coeruleus, plays a crucial role in suppressing nociceptive signals at the spinal cord level.[1][5][6][7] Increased norepinephrine in the dorsal horn of the spinal cord enhances the activation of α2-adrenergic receptors on presynaptic terminals of nociceptive primary afferents and on second-order neurons, leading to a reduction in the transmission of pain signals.[1][6]

Table 1: Amitriptyline Binding Affinities (Ki) for Monoamine Transporters

| Target | Binding Affinity (Ki) [nM] | Species | Reference |

| Serotonin Transporter (SERT) | 3.45 | Human | [8] |

| Norepinephrine Transporter (NET) | 13.3 | Human | [8] |

| Dopamine Transporter (DAT) | 3780 | Human | [9] |

Ion Channel Blockade: Dampening Neuronal Hyperexcitability

A key feature of neuropathic pain is the hyperexcitability of sensory neurons, often driven by aberrant activity of voltage-gated ion channels. Amitriptyline directly counteracts this by blocking several types of ion channels.

-

Voltage-Gated Sodium Channels (VGSCs): Amitriptyline exhibits a state-dependent block of VGSCs, with a higher affinity for the open and inactivated states than the resting state. This is particularly relevant in neuropathic pain where neurons are often depolarized, leading to an accumulation of channels in the inactivated state. By blocking channels like Nav1.7 and Nav1.8, which are preferentially expressed in nociceptive neurons, amitriptyline can reduce ectopic discharges and the propagation of pain signals.[3]

-

Voltage-Gated Potassium Channels (VGKCs): Amitriptyline also blocks various potassium channels, including those of the Kv7 (KCNQ) family, which are important for setting the resting membrane potential and preventing repetitive firing. Inhibition of these channels can, paradoxically, contribute to neuronal excitability. However, its overall effect on neuronal firing is a complex interplay of its actions on both sodium and potassium channels. Additionally, amitriptyline blocks the hERG potassium channel, an action linked to its cardiotoxic side effects.

Table 2: Amitriptyline Inhibitory Concentrations (IC50) for Key Ion Channels

| Target | Inhibitory Concentration (IC50) [µM] | Channel State | Species | Reference |

| Voltage-Gated Sodium Channel (Nav1.7) | 0.24 | Inactivated | Not Specified | |

| Voltage-Gated Sodium Currents | 20 | Not Specified | Rat | [10] |

| Kv7.2/7.3 Potassium Channel | 10 | Not Specified | Human | [11] |

| hERG Potassium Channel | 4.78 | Not Specified | Not Specified | [12] |

Receptor Antagonism and Modulation

Beyond its effects on transporters and ion channels, amitriptyline interacts with a variety of other receptors that are implicated in pain processing.

-

NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are critical for central sensitization, a key process in the development and maintenance of chronic pain. Amitriptyline acts as a non-competitive antagonist at the NMDA receptor, which can help to reduce the hyperexcitability of spinal cord neurons and dampen the transmission of nociceptive signals.

-

Adenosine A3 Receptor (A3AR) Activation and Downstream Signaling: Amitriptyline has been shown to exert anti-inflammatory effects through the activation of the A3 adenosine receptor. This G-protein coupled receptor (GPCR), when activated, can inhibit adenylyl cyclase and modulate the mitogen-activated protein kinase (MAPK) pathway. Specifically, amitriptyline has been demonstrated to suppress the phosphorylation of ERK1/2 and the transcription factor CREB (cAMP response element-binding protein) in an A3AR-dependent manner. This leads to a reduction in the production of pro-inflammatory cytokines.

-

Other Receptor Antagonism: Amitriptyline also has high affinity for several other receptors, including histamine H1 receptors, muscarinic acetylcholine receptors (M1), and α1-adrenergic receptors. While antagonism at these receptors is primarily associated with the side effects of amitriptyline (e.g., sedation, dry mouth, orthostatic hypotension), these actions may also contribute to its overall analgesic profile, although this is less well-defined.

Table 3: Amitriptyline Binding Affinities (Ki) for Various Receptors

| Target | Binding Affinity (Ki) [nM] | Species | Reference |

| Histamine H1 Receptor | 0.5 | Human | [8] |

| Muscarinic M1 Receptor | 11-24 (range for M1-M5) | Human | |

| α1-Adrenergic Receptor | 4.4 | Human |

Modulation of Inflammatory Pathways

Neuroinflammation is increasingly recognized as a critical component of neuropathic pain. Amitriptyline has demonstrated the ability to suppress key inflammatory signaling pathways.

-

Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines, which are upregulated in neuropathic pain states.[13][14][15] Studies have shown that amitriptyline can suppress the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators and mitigating neuroinflammation.[16]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language.

Caption: Overview of Amitriptyline's Multi-Target Mechanism of Action.

Caption: Amitriptyline's Action on the Descending Noradrenergic Pathway.

Caption: General Experimental Workflow for Studying Amitriptyline in Neuropathic Pain Models.

Experimental Protocols

Animal Models of Neuropathic Pain

a) Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of complex regional pain syndrome.[17][18][19][20]

-

Anesthesia: The rat is anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Surgical Procedure:

-

A skin incision is made on the lateral side of the thigh to expose the biceps femoris muscle.

-

The biceps femoris is bluntly dissected to expose the common sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with approximately 1 mm spacing between them.

-

The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb, indicating a slight constriction without arresting epineural blood flow.

-

The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

-

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care as per institutional guidelines. Pain-like behaviors typically develop within a few days and persist for several weeks.[19]

b) Spinal Nerve Ligation (SNL) Model

The SNL model produces a reproducible and robust neuropathic pain state by ligating specific spinal nerves.[2][11][21][22][23]

-

Anesthesia: The rat is anesthetized as described for the CCI model.

-

Surgical Procedure:

-

The animal is placed in a prone position, and a dorsal midline incision is made over the lumbar region.

-

The paraspinal muscles are separated to expose the L5 and L6 vertebrae.

-

The L6 transverse process is carefully removed to visualize the L4 and L5 spinal nerves.

-

The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture (e.g., 6-0).[21]

-

The muscle and skin incisions are closed in layers.

-

-

Post-operative Care: Standard post-operative care is provided. This model results in mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

Behavioral Assessment of Neuropathic Pain

a) Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[10][16][24][25][26]

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. The animal is placed in a testing chamber with a wire mesh floor that allows access to the plantar surface of the hind paws.

-

Procedure (Up-Down Method):

-

Animals are habituated to the testing environment.

-

Testing begins with a mid-range filament applied perpendicularly to the plantar surface of the paw with sufficient force to cause the filament to bend.

-

A positive response is a sharp withdrawal of the paw.

-

If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used.

-

The 50% withdrawal threshold is calculated based on the pattern of responses.

-

b) Hargreaves Test for Thermal Hyperalgesia

This test measures the latency to withdraw from a noxious thermal stimulus.[12][27][28][29][30][31]

-

Apparatus: A plantar test apparatus that directs a radiant heat source to the plantar surface of the hind paw.

-

Procedure:

-

The animal is placed in a plexiglass chamber on a glass floor and allowed to acclimate.

-

The radiant heat source is positioned under the plantar surface of the paw to be tested.

-

The heat source is activated, and a timer starts.

-

The timer stops when the animal withdraws its paw. This withdrawal latency is recorded.

-

A cut-off time is used to prevent tissue damage.

-

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record ion channel currents from individual neurons to assess the effects of amitriptyline.[28][32][33][34][35]

-

Cell Preparation: Neurons (e.g., from dorsal root ganglia or spinal cord slices) are prepared and placed in a recording chamber on a microscope stage.

-

Recording Pipette: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition.

-

Gigaohm Seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: The membrane potential is clamped at a desired voltage, and the current flowing across the membrane in response to voltage steps is recorded. Amitriptyline can be applied to the bath to determine its effect on specific ion channel currents.

Conclusion

The analgesic efficacy of amitriptyline in neuropathic pain is a result of its complex pharmacology, engaging multiple targets that are crucial in the pathophysiology of this condition. Its primary actions of inhibiting serotonin and norepinephrine reuptake, blocking key voltage-gated ion channels, and modulating NMDA and adenosine receptors, are further complemented by its ability to suppress neuroinflammatory signaling pathways. This multi-targeted approach likely underlies its robust clinical utility. A thorough understanding of these intricate mechanisms, facilitated by the experimental models and techniques outlined in this guide, is essential for the development of novel, more targeted, and better-tolerated therapies for neuropathic pain. The continued investigation into the signaling cascades modulated by amitriptyline will undoubtedly pave the way for future innovations in pain management.

References

- 1. Noradrenergic pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasp-pain.org [iasp-pain.org]

- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Descending noradrenergic influences on pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Central modulation of pain [jci.org]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Up–Down Reader: An Open Source Program for Efficiently Processing 50% von Frey Thresholds [frontiersin.org]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. mmpc.org [mmpc.org]

- 13. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Nuclear factor-kappa B regulates pain and COMT expression in a rodent model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fn14 Participates in Neuropathic Pain Through NF-κB Pathway in Primary Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 18. criver.com [criver.com]

- 19. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 22. criver.com [criver.com]

- 23. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. media.jax.org [media.jax.org]

- 27. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 28. homepages.gac.edu [homepages.gac.edu]

- 29. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]

- 30. harvardapparatus.com [harvardapparatus.com]

- 31. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 32. Whole Cell Patch Clamp Protocol [protocols.io]

- 33. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 34. docs.axolbio.com [docs.axolbio.com]

- 35. researchgate.net [researchgate.net]

Amitriptyline in Chronic Pain Management: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amitriptyline, a tricyclic antidepressant (TCA), has been a cornerstone in the management of chronic pain for decades. Its analgesic properties are independent of its antidepressant effects and are mediated through a complex interplay of neurochemical pathways.[1][2] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and clinical efficacy of amitriptyline in chronic pain, tailored for researchers, scientists, and drug development professionals. We will delve into its signaling pathways, summarize quantitative data from key clinical studies, and outline common experimental protocols.

Core Mechanism of Action

Amitriptyline's primary analgesic effect stems from its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system, thereby enhancing the descending inhibitory pain pathways.[1][3] Beyond this, its multifaceted mechanism involves the blockade of sodium channels, antagonism of NMDA receptors, and interaction with adenosine receptors, all contributing to a reduction in neuronal hyperexcitability associated with chronic pain states.[1][3][4]

A key area of ongoing research is amitriptyline's influence on inflammatory pathways. Studies have shown that it can suppress the nuclear factor kappa B (NF-κB) signaling pathway and related proinflammatory cytokines like TNF-α.[4][5] Furthermore, its interaction with the A3 adenosine receptor (A3AR) appears to play a role in mitigating neuropathic pain by inhibiting the MAPK/ERK and CREB signaling pathways.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by amitriptyline in the context of chronic pain and a typical experimental workflow for its preclinical evaluation.

Caption: Core mechanisms of amitriptyline in pain modulation.

Caption: Preclinical evaluation of amitriptyline in neuropathic pain.

Quantitative Data from Clinical Research

The following tables summarize the efficacy and adverse event data for amitriptyline in the management of various chronic pain conditions based on systematic reviews and meta-analyses.

Table 1: Efficacy of Amitriptyline in Neuropathic Pain

| Outcome | Measure | Value | Quality of Evidence | Source |

| At least 50% pain relief vs. Placebo | Risk Ratio (RR) | 2.1 (95% CI 1.8 to 2.5) | Very Low | [7] |

| At least 50% pain relief vs. Placebo | Number Needed to Treat (NNT) | 4.6 (95% CI 3.5 to 6.5) | Very Low | [7] |

| Any adverse event vs. Placebo | Risk Ratio (RR) | 1.5 (95% CI 1.3 to 1.8) | Low | [8] |

| Any adverse event vs. Placebo | Number Needed to Harm (NNH) | 5.2 (95% CI 3.6 to 9.1) | Low | [8] |

Note: The evidence quality is rated as low to very low primarily due to the small size and potential for bias in the included studies.[7][8]

Table 2: Efficacy of Amitriptyline in Fibromyalgia

| Outcome | Measure | Value | Quality of Evidence | Source |

| At least 50% pain relief vs. Placebo | Risk Ratio (RR) | 3.0 (95% CI 1.7 to 4.9) | Very Low | [9][10] |

| At least 50% pain relief vs. Placebo | Number Needed to Treat (NNT) | 4.1 (95% CI 2.9 to 6.7) | Very Low | [9][10] |

| Any adverse event vs. Placebo | Risk Ratio (RR) | 1.5 (95% CI 1.3 to 1.8) | Very Low | [11][12] |

| Any adverse event vs. Placebo | Number Needed to Harm (NNH) | 3.3 (95% CI 2.5 to 4.9) | Very Low | [11][12] |

Note: A network meta-analysis suggests that amitriptyline has comparable or greater efficacy for improving sleep, fatigue, and quality of life in fibromyalgia patients compared to FDA-approved drugs like duloxetine and pregabalin.[13]

Table 3: Dosage and Efficacy in Other Chronic Pain Conditions

| Condition | Typical Daily Dose | Key Findings | Source |

| Migraine Prophylaxis | 10-60 mg | Effective in reducing the frequency and severity of migraine attacks. | [14][15] |

| Chronic Low Back Pain | 25-50 mg | May reduce disability, but evidence for significant pain reduction is mixed. | [16][17] |

| Post-Herpetic Neuralgia (PHN) | 10-50 mg | Considered a first-line treatment option for pain management. | [1][2] |

| Painful Diabetic Neuropathy (PDN) | 25-150 mg | Shown to be effective, though with a higher incidence of adverse events compared to some other medications. | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of common experimental protocols used in the study of amitriptyline for chronic pain.

Animal Model of Neuropathic Pain (Spinal Nerve Ligation)

-

Objective: To induce a state of chronic neuropathic pain in rodents to test the analgesic efficacy of amitriptyline.

-

Animals: Male Sprague-Dawley rats are commonly used.[6]

-

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a skin incision to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with silk suture.

-

Close the incision in layers.

-

Allow for a post-operative recovery period (typically 7 days) for the development of neuropathic pain behaviors.[6]

-

-

Confirmation of Neuropathy: Assess for mechanical allodynia using von Frey filaments. A significant decrease in the paw withdrawal threshold in the ligated limb compared to the contralateral limb or sham-operated animals indicates successful induction of neuropathic pain.

Behavioral Testing for Analgesia

-

Objective: To quantify the pain-relieving effects of amitriptyline.

-

Mechanical Allodynia (Von Frey Test):

-

Place the animal on an elevated mesh platform and allow for acclimatization.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

Record the filament force that elicits a paw withdrawal response.

-

An increase in the paw withdrawal threshold after drug administration indicates an anti-allodynic effect.

-

-

Thermal Hyperalgesia (Hargreaves Plantar Test):

-

Place the animal in a plexiglass chamber on a glass floor and allow for acclimatization.

-

Apply a radiant heat source to the plantar surface of the hind paw.

-

Measure the latency to paw withdrawal.

-

An increase in withdrawal latency after drug administration indicates an anti-hyperalgesic effect.

-

Molecular Analysis of Spinal Cord Tissue

-

Objective: To investigate the molecular mechanisms underlying amitriptyline's analgesic effects.

-

Western Blotting for Protein Expression (e.g., p-ERK, p-CREB):

-

Euthanize the animal and dissect the lumbar spinal cord.

-

Homogenize the tissue in lysis buffer and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK1/2, phospho-CREB) and a loading control (e.g., β-actin).[6]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and quantify band density.

-

-

RT-PCR for Gene Expression (e.g., TNF-α):

-

Dissect the lumbar spinal cord and extract total RNA.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform quantitative PCR using primers specific for the gene of interest (e.g., TNF-α) and a housekeeping gene (e.g., GAPDH).[5]

-

Calculate the relative gene expression using the ΔΔCt method.

-

Amitriptyline remains a valuable tool in the armamentarium for chronic pain management, largely due to its multimodal mechanism of action. While its efficacy is well-documented, particularly in neuropathic pain and fibromyalgia, the quality of evidence from clinical trials is often limited by small study sizes.[7][8] For drug development professionals, there is an opportunity to develop novel compounds that target the same pathways but with an improved side-effect profile. For researchers, further elucidation of amitriptyline's effects on neuro-immune interactions and specific intracellular signaling cascades will likely open new avenues for therapeutic intervention in chronic pain. The experimental protocols outlined in this guide provide a foundation for the continued investigation of amitriptyline and the development of next-generation analgesics.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amitriptyline for neuropathic pain in adults | Cochrane [cochrane.org]

- 9. Amitriptyline for fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amitriptyline for fibromyalgia in adults | Cochrane [cochrane.org]

- 11. researchgate.net [researchgate.net]

- 12. Amitriptyline for fibromyalgia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acpjournals.org [acpjournals.org]

- 14. jnnp.bmj.com [jnnp.bmj.com]

- 15. Amitriptyline to Prevent Migraine: Dose, Costs, Warnings, and More [healthline.com]

- 16. Amitriptyline for Back Pain | PAINWeek [painweek.org]

- 17. Efficacy of Low-Dose Amitriptyline for Chronic Low Back Pain: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Off-label applications of amitriptyline in preclinical studies

An In-depth Technical Guide to the Preclinical Off-Label Applications of Amitriptyline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amitriptyline, a tricyclic antidepressant, has been FDA-approved for the treatment of major depressive disorder for decades.[1][2][3] Its primary mechanism of action involves inhibiting the reuptake of serotonin and norepinephrine at presynaptic terminals, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][4] However, a growing body of preclinical research has illuminated its potential therapeutic effects across a range of applications far beyond depression. These off-label applications are attributed to amitriptyline's complex pharmacology, which includes the modulation of various receptors and ion channels.[5]

This technical guide provides a comprehensive overview of the key off-label applications of amitriptyline investigated in preclinical studies. It details the experimental methodologies, summarizes quantitative findings, and visualizes the underlying molecular pathways and experimental workflows. The focus is on the preclinical evidence that forms the foundation for potential new therapeutic strategies.

Neuroprotection

Preclinical evidence strongly suggests that amitriptyline possesses significant neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative disorders and nerve injury.[6][7] Studies have explored its effects on neuronal survival, growth, and regeneration through various mechanisms.

Mechanism of Action

Amitriptyline's neuroprotective effects appear to be multi-faceted. Key mechanisms identified in preclinical models include:

-

Activation of TrkA Signaling: Amitriptyline has been shown to act as an agonist for the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[8] This activation promotes neuronal growth and can attenuate neurodegeneration.[8]

-

Epigenetic Upregulation of Neuroprotective Genes: The drug can induce epigenetic modifications, specifically increasing the active histone marks (trimethylation of H3K4 and acetylation of H3K9) in the promoter regions of neuroprotection-associated genes like Atf3 (Activating transcription factor 3) and Hmox1 (Heme oxygenase 1).[6] This leads to their upregulation and subsequent anti-apoptotic effects in neuronal cells.[6][7]

-

Suppression of Neuroinflammation: In a rat model of morphine tolerance, amitriptyline was found to suppress neuroinflammation and up-regulate glutamate transporters.[9]

-

Inhibition of Acid Sphingomyelinase (ASMase): Amitriptyline acts as an inhibitor of ASMase, an enzyme implicated in radiation-induced neuronal damage. By inhibiting the expression of the SMPD1 gene which codes for ASMase, amitriptyline can prevent the loss of newly generated neurons following radiation exposure.[10]

Experimental Protocols

1.2.1 In Vitro Neuroprotection and Neuronal Growth Assays [8]

-

Cell Culture: Dorsal Root Ganglion (DRG) explants were prepared from 1-day-old Sprague-Dawley rats.

-

Treatment: DRG cultures were treated with varying doses of amitriptyline to assess effects on neuronal development.

-

Assessment: Neuronal growth was examined by immunohistochemistry. To investigate signaling pathways, Western blot analysis was used to probe the expression and phosphorylation states of TrkA and TrkB. siRNA-mediated gene knockdown was used to confirm the role of TrkA.

-

Neurotoxicity Model: Lidocaine was used to induce neurodegeneration in DRG neurons to test the protective effects of amitriptyline.

1.2.2 Gene Expression and Epigenetic Analysis in Mouse Neuronal Cells [6]

-

Cell Culture: Primary neocortical neurons were cultured from mouse embryos.

-

Treatment: Cells were treated with amitriptyline to analyze changes in gene expression and epigenetic status.

-

Assessment:

-

Gene Expression: DNA microarrays were used for global gene expression analysis. Upregulation of specific genes (Atf3, Hmox1) was confirmed at both mRNA and protein levels.

-

Epigenetic Modifications: Quantitative chromatin immunoprecipitation (ChIP) assay was performed to measure the enrichment of specific histone modifications (trimethylation of H3K4, acetylation of H3K9) in the promoter regions of target genes.

-

1.2.3 In Vivo Radiation-Induced Neurogenesis Impairment Model [10]

-

Animal Model: BALB/c mice were used.

-

Intervention: Mice were exposed to ionizing radiation to induce impairment of hippocampal neurogenesis.

-

Treatment Protocol:

-

Pre-treatment: Intraperitoneal (IP) injection of amitriptyline (10 mg/kg, twice daily) for 7 consecutive days before irradiation.

-

Post-treatment: IP injection of amitriptyline (10 mg/kg, twice daily) for 14 consecutive days after irradiation.

-

-

Assessment:

-

Immunostaining: Biomarkers for cell division (Ki67), immature neurons (doublecortin, DCX), and interneurons (parvalbumin) were stained in the dentate gyrus of the hippocampus.

-

Gene Expression: Real-time reverse transcription PCR was used to measure the expression of the SMPD1 gene.

-

Quantitative Data Summary

| Application | Model System | Key Finding | Quantitative Result | Reference |

| Neuroprotection | Mouse neocortical neurons | Upregulation of neuroprotective genes | Atf3 and Hmox1 mRNA and protein levels were upregulated by amitriptyline treatment. | [6] |

| Epigenetic modification | Amitriptyline increased trimethylation of histone H3K4 and acetylation of H3K9 in the promoter regions of Atf3 and Hmox1. | [6] | ||

| Rat DRG neurons | Attenuation of lidocaine-induced neurodegeneration | Amitriptyline's neuroprotective effect was blocked by siRNA-mediated TrkA downregulation. | [8] | |

| Radio-neuroprotection | BALB/c mice | Prevention of neuronal loss after irradiation | Pre- or post-treatment with amitriptyline (10 mg/kg) significantly prevented the loss of DCX-positive neurons. | [10] |

| Inhibition of ASMase gene | Pre- or post-treatment with amitriptyline significantly reduced the radiation-induced upregulation of SMPD1 gene expression. | [10] |

Signaling Pathways and Workflows

Caption: Proposed mechanisms of amitriptyline's neuroprotective effects.

Anticancer Activity

Recent preclinical studies have explored the repurposing potential of amitriptyline as an anticancer agent, both as a monotherapy and in combination with existing treatments.[11] These investigations have demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action

Amitriptyline's anticancer effects are thought to be mediated through several pathways:

-

Induction of Apoptosis: The drug can induce programmed cell death in cancer cells. In some cell lines, this is achieved by inducing the expression of p53, which in turn activates caspase-3.[12]

-

Inhibition of Cancer Growth Pathways: RNA-sequencing analysis has revealed that amitriptyline can inhibit key pathways involved in cancer cell growth and survival, including E2F signaling and the G2/M checkpoint pathway.[11]

-

Induction of Oxidative Stress: Amitriptyline has been shown to induce oxidative stress and lactate dehydrogenase (LDH) leakage in cancer cells, contributing to its cytotoxic effects.[12]

-

Synergy with Chemotherapy: Preclinical findings indicate that amitriptyline can augment the efficacy of standard cancer therapies, such as tamoxifen in estrogen receptor-positive (ER+) breast cancer.[11]

Experimental Protocols

2.2.1 In Vitro Anticancer Assays [11][13]

-

Cell Lines: ER+ breast cancer cells (e.g., MCF7), colon cancer cells (HT29), and lung cancer cells (A549).[11][12][13]

-

Assays:

-

Viability: Short-term (e.g., MTT assay) and long-term viability assays were performed to determine the cytotoxic effects of amitriptyline at various concentrations.[11][13]

-

Migration: Cell migration assays were used to assess the effect of amitriptyline on cancer cell motility.[11]

-

Apoptosis: Apoptosis assays were conducted to confirm programmed cell death as a mechanism of action.[11][12]

-

-

Combination Studies: Amitriptyline was tested in combination with tamoxifen to evaluate synergistic effects on ER+ breast cancer cells.[11]

2.2.2 In Vivo Orthotopic Xenograft Model [11]

-

Animal Model: An orthotopic xenograft model of breast cancer was used to substantiate the in vitro findings.

-

Treatment: The effect of amitriptyline on tumor growth was assessed.

-

Purpose: To determine if the in vitro anticancer effects translate to an in vivo setting.

Quantitative Data Summary

| Application | Model System | Key Finding | Quantitative Result | Reference |

| Anticancer | MCF7 breast cancer cells | Cytotoxicity | IC50 value of 1321 µg/ml after 24 hours and 881 µg/ml after 48 hours of treatment. | [13][14] |

| Cell viability significantly decreased with amitriptyline concentrations from 39.06 to 1250 µg/ml. | [13][14] | |||

| ER+ breast cancer cells | Inhibition of viability and migration | Amitriptyline treatment resulted in a significant reduction of short-term and long-term viability and migration. | [11] | |

| HT29 and A549 cells | Growth inhibition | Amitriptyline inhibited the growth of cancer cells in a dose-dependent manner. | [12] | |

| ER+ breast cancer cells | Synergy with Tamoxifen | Amitriptyline significantly improved the effects of tamoxifen on cell viability, survival, and migration. | [11] |

Signaling Pathways and Workflows

Caption: Experimental workflow for assessing amitriptyline's anticancer effects.

Neuropathic Pain

Amitriptyline is widely used off-label for chronic neuropathic pain, and preclinical studies have begun to uncover the mechanisms supporting this application.[15][16][17] Its analgesic effect is considered independent of its antidepressant action.[15]

Mechanism of Action

The analgesic properties of amitriptyline in neuropathic pain models are attributed to:

-

Inhibition of Ion Channels: Amitriptyline inhibits voltage-gated sodium channels in peripheral nerves, a mechanism similar to local anesthetics, which blocks pain signal transmission.[18]

-

Modulation of Central Signaling Pathways: In responders, amitriptyline has been associated with a reduction in the PI3K-Akt and MAPK signaling pathways in the central nervous system.[9]

-

Neurotrophic Activity: There is preclinical evidence that amitriptyline can enhance neuronal growth and regeneration, possibly by inducing changes in neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF-A).[9]

Experimental Protocols

3.2.1 Animal Models of Neuropathic Pain

-

Common Models: Preclinical studies often utilize models such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation in rats to induce neuropathic pain.

-

Treatment: Amitriptyline is typically administered systemically (e.g., intraperitoneally) to assess its effect on pain behaviors.

-

Assessment: Pain-related behaviors are measured using tests like the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

3.2.2 Ex Vivo Analysis of Cerebrospinal Fluid (CSF) [9]

-

Model: While this study was conducted in human patients, the proteomic analysis methods are directly applicable to preclinical animal models.

-

Sample Collection: CSF is collected from subjects before and after a course of amitriptyline treatment.

-

Assessment:

-

Proteomics: The proteome and secretome of the CSF are analyzed to identify changes in protein and neuropeptide concentrations.

-

Pathway Analysis: Tools like Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis are used to identify modulated signaling pathways (e.g., PI3K-Akt, MAPK).

-

Quantitative Data Summary

| Application | Model System | Key Finding | Quantitative Result | Reference |

| Neuropathic Pain | Human CSF (responders) | Pathway Modulation | Reduction in PI3K-Akt and MAPK signaling pathways identified via KEGG analysis. | [9] |

| Neurotrophin Increase | Significant increase in VEGF-A (p = 0.04) in responders. | [9] | ||

| Chemokine Decrease | Significant decrease in eotaxin-1 (p = 0.02) in responders. | [9] | ||

| Rat trigeminal ganglion neurons | Ion Channel Blockade | Amitriptyline blocks voltage-gated sodium currents in a concentration-dependent manner. | [15] |

Signaling Pathways and Workflows

Caption: Central and peripheral mechanisms of amitriptyline in neuropathic pain.

Other Investigated Applications

Preclinical and clinical research has also suggested the utility of amitriptyline in other conditions, primarily irritable bowel syndrome (IBS) and interstitial cystitis. While much of the definitive evidence is clinical, animal models have been employed to understand the underlying mechanisms.

-

Irritable Bowel Syndrome (IBS): Amitriptyline is used off-label, particularly for diarrhea-predominant IBS (IBS-D).[19][20] Preclinical studies in mouse models suggest its effects are related to reducing visceral hypersensitivity.[20] Its anticholinergic properties likely contribute to its efficacy in IBS-D.[19]

-

Interstitial Cystitis (IC) / Bladder Pain Syndrome: Amitriptyline is recommended as a second-line oral treatment for IC.[21] Its benefits are thought to stem from a combination of analgesic, anticholinergic, and H1 receptor-blocking (antihistamine) effects.[21]

Conclusion

The preclinical evidence for the off-label use of amitriptyline is substantial and continues to expand. The drug's complex pharmacological profile, encompassing the activation of neurotrophic pathways, epigenetic modulation, anticancer activity, and central and peripheral pain pathway inhibition, underscores its therapeutic versatility. The data summarized in this guide highlight the robust preclinical foundation for these applications. Further research, particularly focused on elucidating detailed molecular interactions and conducting well-designed animal studies for conditions like IBS and IC, will be critical for optimizing the clinical translation of these promising off-label uses.

References

- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amitriptyline Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examination and characterisation of the effect of amitriptyline therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Neuroprotective Effect of Amitriptyline on Radiation-Induced Impairment of Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Anticancer effect of paroxetine and amitriptyline on HT29 and A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. onlinejbs.com [onlinejbs.com]

- 15. researchgate.net [researchgate.net]

- 16. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amitriptyline for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Compounded Topical Amitriptyline for Neuropathic Pain: In Vitro Release from Compounding Bases and Potential Correlation with Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of Amitriptyline in Irritable Bowel Syndrome: A Systematic Review and Meta-analysis [jnmjournal.org]

- 20. biomedres.us [biomedres.us]

- 21. Amitriptyline: Interstitial Cystitis (Painful Bladder Syndrome) - PMC [pmc.ncbi.nlm.nih.gov]

Amitriptyline: A Tricyclic Antidepressant Repurposed as a Multifaceted Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptyline, a tricyclic antidepressant first introduced in the 1960s, has transcended its clinical origins to become a versatile and valuable tool in biomedical research.[1] Initially developed to treat major depressive disorder by inhibiting the reuptake of serotonin and norepinephrine, its complex pharmacological profile, encompassing a wide range of "off-target" effects, has been ingeniously repurposed by scientists to investigate a myriad of biological processes.[2][3] This guide provides a comprehensive overview of the history and development of amitriptyline as a research tool, detailing its diverse mechanisms of action and providing structured data and experimental protocols for its application in the laboratory. From its now well-documented agonistic activity on Tropomyosin receptor kinases A and B (TrkA/TrkB) to its potent blockade of various ion channels and its utility as a fluorescent probe, amitriptyline offers a rich and accessible chemical scaffold for exploring complex signaling pathways and cellular functions.[4][5][6]

Historical Perspective: From Antidepressant to Research Probe

Amitriptyline was first synthesized in the late 1950s and received FDA approval for the treatment of depression in 1961.[7] Its therapeutic efficacy was attributed to its ability to block the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability.[2][3] This mechanism of action became a cornerstone of the monoamine hypothesis of depression. However, researchers soon noted that amitriptyline's clinical effects extended beyond depression to include the management of chronic pain, migraines, and fibromyalgia, suggesting a more complex pharmacological profile than initially understood.[1] This multifaceted activity, coupled with a range of side effects, hinted at interactions with multiple biological targets. It was this very promiscuity that laid the groundwork for its adoption as a research tool, allowing investigators to probe various physiological and pathological processes.

Quantitative Data: Receptor Binding and Functional Activity

The utility of amitriptyline as a research tool is underscored by its well-characterized interactions with a diverse array of molecular targets. The following tables summarize key quantitative data, providing a reference for its potency and selectivity.

Table 1: Monoamine Transporter and Receptor Binding Affinities

| Target | Parameter | Value (nM) | Reference(s) |

| Serotonin Transporter (SERT) | Kᵢ | 3.45 | [4] |

| Norepinephrine Transporter (NET) | Kᵢ | 13.3 | [4] |

| Dopamine Transporter (DAT) | Kᵢ | 2580 | [4] |

| Histamine H₁ Receptor | Kᵢ | 0.5 - 1.1 | [4] |

| α₁-Adrenergic Receptor | Kᵢ | 4.4 | [4] |

| Muscarinic M₁ Receptor | Kᵢ | 11 - 24 | [4] |

| Muscarinic M₂ Receptor | Kᵢ | 11 - 24 | [4] |

| Muscarinic M₃ Receptor | Kᵢ | 11 - 24 | [4] |

| Muscarinic M₄ Receptor | Kᵢ | 11 - 24 | [4] |

| Muscarinic M₅ Receptor | Kᵢ | 11 - 24 | [4] |

| 5-HT₂ₐ Receptor | IC₅₀ | 15 | [8] |

| 5-HT₂c Receptor | IC₅₀ | 15 | [8] |

Table 2: Neurotrophin Receptor and Ion Channel Interactions

| Target | Parameter | Value (µM) | Reference(s) |

| TrkA Receptor (extracellular domain) | Binding Constant (Kₐ) | 3 | [9] |

| TrkB Receptor (extracellular domain) | Binding Constant (Kₐ) | 14 | [9] |

| hERG Potassium Channel | IC₅₀ | 4.78 | [4] |

| Voltage-gated K⁺ Channels (rabbit coronary artery) | IC₅₀ | 2.2 | [10] |

| Tetrodotoxin-sensitive Na⁺ Channels (rat DRG neurons, holding at -80mV) | Kₐ | 4.7 | [6] |

| Tetrodotoxin-resistant Na⁺ Channels (rat DRG neurons, holding at -80mV) | Kₐ | 105 | [6] |

| Open-channel block of voltage-gated Na⁺ channels | IC₅₀ | 0.26 | [11] |

| Inactivated-channel block of voltage-gated Na⁺ channels | IC₅₀ | 0.51 | [11] |

| Resting-channel block of voltage-gated Na⁺ channels | IC₅₀ | 33 | [11] |

Key Research Applications and Experimental Protocols

Amitriptyline's diverse pharmacology has been leveraged in a variety of research contexts. This section details some of the most prominent applications and provides foundational experimental protocols.

Agonism of TrkA and TrkB Receptors: Probing Neurotrophic Pathways

A significant development in the research utility of amitriptyline was the discovery of its ability to directly bind to and activate the neurotrophin receptors TrkA and TrkB, mimicking the effects of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively.[4][9] This has made amitriptyline a valuable tool for studying neurotrophic signaling cascades, neuronal survival, and neurite outgrowth.[5]

This protocol outlines the steps to assess the activation of TrkA and TrkB receptors by amitriptyline through the detection of their phosphorylation.

-

Cell Culture and Treatment:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., PC12 cells) in appropriate media.

-

Treat the cells with varying concentrations of amitriptyline (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., NGF or BDNF).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated TrkA (e.g., anti-p-TrkA Tyr490) or phosphorylated TrkB (e.g., anti-p-TrkB Tyr816) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total TrkA or total TrkB, and a loading control like β-actin.

-

Quantify the band intensities to determine the relative increase in Trk phosphorylation.

-

Modulation of Ion Channels: Investigating Neuronal Excitability

Amitriptyline's analgesic and neuro-modulatory effects are partly attributed to its ability to block a variety of voltage-gated ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels.[6][10] This makes it a useful tool for studying the role of these channels in neuronal excitability and pain signaling.

This protocol describes how to measure the effect of amitriptyline on voltage-gated sodium currents in cultured neurons.

-

Cell Preparation:

-

Culture dorsal root ganglion (DRG) neurons or another cell type expressing the ion channel of interest on glass coverslips.

-

-

Electrophysiological Recording:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution.

-

Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

-

Apply a voltage protocol to elicit the desired ion channel currents (e.g., a series of depolarizing voltage steps to activate Na⁺ channels).

-

Record the resulting currents using data acquisition software.

-

-

Amitriptyline Application:

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of amitriptyline.

-

Record the currents in the presence of amitriptyline.

-

To determine dose-dependency, apply a range of amitriptyline concentrations.

-

-

Data Analysis:

-

Measure the peak current amplitude in the absence and presence of amitriptyline.

-

Calculate the percentage of current inhibition for each concentration.

-

Construct a dose-response curve and calculate the IC₅₀ value.

-

Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.

-

Inhibition of P-glycoprotein: Modulating Blood-Brain Barrier Permeability

Amitriptyline has been shown to inhibit the function of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that limits the entry of many drugs into the central nervous system.[12] This property can be exploited in research to study the role of P-gp in drug distribution and to investigate strategies for enhancing brain delivery of therapeutic agents.

Fluorescent Properties: A Tool for Detection and Quantification

Recent research has demonstrated that amitriptyline can be used in fluorescence-based assays. It has been shown to quench the fluorescence of certain dyes, and fluorescent probes have been developed for its detection.[7][13] This opens up possibilities for using amitriptyline in high-throughput screening and for developing novel analytical methods.

This protocol provides a general framework for a fluorescence quenching assay to study the interaction of amitriptyline with a fluorescent molecule.

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescent dye (e.g., eosin Y) in an appropriate buffer (e.g., pH 3.8 NaAc-AcH buffer).

-

Prepare a stock solution of amitriptyline hydrochloride in the same buffer.

-

-

Fluorescence Measurement:

-

In a cuvette, add a fixed concentration of the fluorescent dye.

-

Measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths using a spectrofluorometer.

-

-

Titration with Amitriptyline:

-

Add increasing concentrations of amitriptyline to the cuvette containing the fluorescent dye.

-

After each addition, mix thoroughly and measure the fluorescence intensity.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution effects.

-

Plot the fluorescence quenching (the ratio of fluorescence intensity in the presence and absence of amitriptyline) against the concentration of amitriptyline.

-

Analyze the quenching data to determine the binding constant and stoichiometry of the interaction.

-

Conclusion

Amitriptyline has evolved from a single-indication therapeutic into a powerful and versatile research tool. Its well-documented polypharmacology provides researchers with a readily available chemical probe to investigate a wide range of biological systems, from neurotrophic signaling and ion channel function to blood-brain barrier dynamics. The detailed quantitative data and experimental protocols provided in this guide aim to facilitate the continued use of amitriptyline in elucidating complex biological mechanisms and in the development of novel therapeutic strategies. As research continues to uncover new facets of its molecular interactions, the utility of amitriptyline as a research tool is poised to expand even further.

References

- 1. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 2. benchchem.com [benchchem.com]

- 3. DSpace [helda.helsinki.fi]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Amitriptyline modulation of Na(+) channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of the tricyclic antidepressant amitriptyline on voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neurosciencenews.com [neurosciencenews.com]

- 13. Study on the fluorescence quenching reaction of amitriptyline and clomipramine hydrochlorides with eosin Y and its analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amitriptyline's Effects on Neurotransmitter Reuptake Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of amitriptyline, focusing on its interaction with neurotransmitter reuptake systems. The document presents quantitative binding data, detailed experimental methodologies for assessing transporter inhibition, and visual representations of the associated signaling pathways.

Core Mechanism of Action

Amitriptyline, a tricyclic antidepressant (TCA), exerts its primary therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2][3][4] This action is accomplished through the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][4] By impeding the reuptake process, amitriptyline increases the concentration and prolongs the activity of these neurotransmitters in the synapse, which is believed to be the foundation of its antidepressant and analgesic properties.[1][3][4] The drug is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C19, into an active metabolite, nortriptyline.[5][6] Nortriptyline is a more potent inhibitor of NET.[6]

Quantitative Analysis of Transporter Inhibition

The affinity of amitriptyline for various neurotransmitter transporters is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Lower Ki values indicate a stronger binding affinity.

| Transporter | Drug | Ki (nM) | IC50 (µM) |

| Serotonin Transporter (SERT) | Amitriptyline | 3.45[7][8] | >10 |

| Norepinephrine Transporter (NET) | Amitriptyline | 13.3[7][8] | >10 |

| Dopamine Transporter (DAT) | Amitriptyline | 2580[7] | >10 |

| hERG Potassium Channel | Amitriptyline | - | 4.78[7] |

Note: Data is compiled from various in vitro studies. Values can vary based on experimental conditions.

Experimental Protocols

The quantitative data presented above are typically determined through two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake assays.

1. Radioligand Binding Assay

This assay measures the affinity of a drug for a specific receptor or transporter by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the transporter of interest (e.g., SERT, NET) are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The pellet is washed and resuspended in an appropriate assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[9]

-

-

Binding Reaction:

-

In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-citalopram for SERT) and varying concentrations of the unlabeled test compound (amitriptyline).[10]

-

The reaction is allowed to reach equilibrium, typically for 60-90 minutes at a controlled temperature.[9][10]

-

-

Separation and Detection:

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 value is determined.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

2. Neurotransmitter Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of a substrate into cells expressing the target transporter. Modern kits often use a fluorescent substrate that mimics the natural neurotransmitter.[11][12]

Methodology:

-

Cell Culture:

-

Assay Procedure (Fluorescence-Based):

-

The cell culture medium is removed, and the cells are washed with a buffer such as Hank's Balanced Salt Solution (HBSS).

-

Cells are incubated with various concentrations of the test compound (amitriptyline) for a short period (e.g., 10-30 minutes) at 37°C.[11][12]

-

A fluorescent substrate, which is a mimic of the neurotransmitter, is added to the wells.[11] A masking dye that quenches extracellular fluorescence is often included to improve the signal-to-noise ratio.[13]

-

The plate is immediately transferred to a bottom-read fluorescence microplate reader.[11]

-

-

Data Acquisition and Analysis:

Visualizing Methodologies and Pathways

Neurotransmitter Reuptake Inhibition by Amitriptyline

Caption: Inhibition of SERT and NET by Amitriptyline.

Experimental Workflow: Neurotransmitter Uptake Assay

Caption: Workflow for a fluorescence-based uptake assay.

Downstream Signaling Pathways

Beyond its primary action on transporters, amitriptyline influences several intracellular signaling cascades. Notably, it acts as an agonist for TrkA and TrkB receptors, which are typically activated by neurotrophins like NGF and BDNF.[14] This interaction promotes neurotrophic activity and cell survival.

Chronic administration of amitriptyline can also lead to the downregulation of α1-adrenergic receptors and a decrease in norepinephrine-stimulated inositol triphosphate (IP3) activity, a key second messenger.[15][16] Furthermore, amitriptyline has been shown to attenuate angiogenic signaling pathways, including the phosphorylation of eNOS, Akt, and Erk1/2, and to suppress ERK1/2 and CREB signaling proteins.[17][18]

Caption: Downstream signaling pathways affected by Amitriptyline.

Conclusion

Amitriptyline's pharmacological profile is complex, extending beyond its well-established role as a serotonin and norepinephrine reuptake inhibitor. Its high affinity for SERT and NET underpins its primary therapeutic efficacy. However, a comprehensive understanding for drug development and research purposes must also consider its interactions with other receptors and the subsequent modulation of downstream signaling cascades, including neurotrophic and second messenger pathways. The experimental protocols outlined provide a standardized framework for quantifying these interactions, ensuring reproducible and comparable data across studies.

References

- 1. Amitriptyline - Wikipedia [en.wikipedia.org]

- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. ClinPGx [clinpgx.org]

- 6. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. scialert.net [scialert.net]

- 11. moleculardevices.com [moleculardevices.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of amitriptyline on adrenergic receptor number and second messenger function in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tricyclic antidepressant amitriptyline inhibits autophagic flux and prevents tube formation in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Profile of Amitriptyline and Its Metabolites: A Technical Guide for Researchers

Introduction

Amitriptyline, a cornerstone of the tricyclic antidepressant (TCA) class, has been a subject of extensive pharmacological investigation since its introduction.[1] While initially developed for the management of major depressive disorder, its clinical applications have expanded to include neuropathic pain, migraine prophylaxis, and irritable bowel syndrome, among other conditions.[2][3] This therapeutic versatility stems from a complex and multifaceted mechanism of action that extends beyond its primary antidepressant effects.[4] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of amitriptyline and its principal active metabolites, with a focus on the molecular interactions, experimental methodologies for their characterization, and the causal relationships that underpin their therapeutic and adverse effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology and related fields.

Pharmacodynamics: A Multi-Target Engagement Profile

The pharmacological activity of amitriptyline is not attributable to a single mechanism but rather to its engagement with a wide array of molecular targets. This promiscuous binding profile is central to both its therapeutic efficacy and its notable side-effect profile.[4]

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal antidepressant effect of amitriptyline is mediated by its inhibition of the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the synaptic concentration of these neurotransmitters, thereby enhancing monoaminergic neurotransmission.[2][5] Amitriptyline itself displays a relatively balanced inhibition of both SERT and NET.[5]

Metabolic Transformation and a Shift in Selectivity

Upon administration, amitriptyline is extensively metabolized, primarily by the cytochrome P450 system, to its active metabolite, nortriptyline.[3] This biotransformation is a critical determinant of the overall pharmacological effect. Nortriptyline is also a potent monoamine reuptake inhibitor but exhibits a greater selectivity for NET over SERT.[5] This shift in transporter affinity contributes to the complex in vivo pharmacology of amitriptyline.

The hydroxymetabolites of nortriptyline, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, are also pharmacologically active.[6] Evidence suggests that E-10-hydroxynortriptyline is a potent inhibitor of norepinephrine uptake.[6]

Receptor Antagonism: The Source of Therapeutic Nuance and Adverse Effects

Beyond its interaction with monoamine transporters, amitriptyline and its metabolites exhibit significant affinity for a variety of other receptors, which profoundly influences their clinical profile.[2] This includes potent antagonism of:

-

Muscarinic Acetylcholine Receptors (M1): This activity is responsible for the prominent anticholinergic side effects associated with amitriptyline, such as dry mouth, blurred vision, constipation, and urinary retention.[2][7] Notably, the hydroxylated metabolites of nortriptyline have a significantly lower affinity for muscarinic receptors, which may contribute to a more favorable side-effect profile of nortriptyline itself.[8][9]

-

Histamine H1 Receptors: Blockade of H1 receptors is the primary cause of the sedative and hypnotic effects of amitriptyline, as well as contributing to weight gain.[2]

-

α1-Adrenergic Receptors: Antagonism at these receptors can lead to orthostatic hypotension, dizziness, and reflex tachycardia.[2]

-

Serotonin 5-HT2A and 5-HT2C Receptors: The blockade of these receptors may contribute to the anxiolytic and sleep-improving properties of amitriptyline.[5]

The engagement with this broad spectrum of receptors underscores the complexity of amitriptyline's pharmacology and provides a molecular basis for both its therapeutic applications beyond depression and its characteristic adverse effects.

Quantitative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of amitriptyline and its primary metabolite, nortriptyline, for key molecular targets. Lower Ki values are indicative of higher binding affinity. Comprehensive and directly comparable quantitative binding data for the hydroxylated metabolites are limited in the available literature.

| Target | Amitriptyline (Ki, nM) | Nortriptyline (Ki, nM) |

| Transporters | ||

| Serotonin Transporter (SERT) | ~4.0 | ~10 - 40 |

| Norepinephrine Transporter (NET) | ~20 - 45 | ~2 - 5 |

| Dopamine Transporter (DAT) | >1000 | >1000 |

| Receptors | ||

| Histamine H1 | ~1.1 | ~8 - 20 |

| Muscarinic M1-M5 (non-selective) | ~15 - 30 | ~30 - 100 |

| α1-Adrenergic | ~25 - 60 | ~30 - 100 |

| 5-HT2A | ~15 - 30 | ~20 - 50 |

| 5-HT2C | ~10 - 20 | ~50 - 100 |

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of amitriptyline is characterized by good oral absorption, extensive metabolism, and a relatively long half-life.

-

Absorption: Amitriptyline is well absorbed from the gastrointestinal tract, but undergoes significant first-pass metabolism, resulting in a bioavailability of 30-60%.[2]

-

Distribution: It is widely distributed throughout the body and is highly bound to plasma proteins.[10]

-

Metabolism: The metabolism of amitriptyline is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[3] CYP2C19 is mainly responsible for the N-demethylation of amitriptyline to nortriptyline, while CYP2D6 is involved in the hydroxylation of both amitriptyline and nortriptyline to form the 10-hydroxy metabolites. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in plasma concentrations and clinical response.[2]

Caption: Metabolic pathway of amitriptyline.

-

Excretion: Amitriptyline and its metabolites are primarily excreted in the urine.[2] The elimination half-life of amitriptyline ranges from 10 to 28 hours, while that of nortriptyline is longer, ranging from 16 to 80 hours.[10]

Signaling Pathways: Beyond Monoamine Reuptake

The pharmacological effects of amitriptyline are not solely due to increased synaptic monoamine levels. Its interaction with various receptors triggers downstream signaling cascades that contribute to its therapeutic actions and side effects. For instance, its antagonist activity at muscarinic M1 receptors leads to the inhibition of Gq-protein-mediated phospholipase C activation, thereby reducing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade is fundamental to the anticholinergic effects observed clinically.

Caption: Simplified signaling pathway of amitriptyline's antagonism at the M1 muscarinic receptor.

Experimental Protocols for Pharmacological Characterization

The determination of the binding affinities and functional activities of amitriptyline and its metabolites is crucial for a comprehensive understanding of their pharmacological profile. The following are representative protocols for key in vitro assays.

Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the serotonin transporter.

Materials:

-

HEK293 cells stably expressing human SERT (or other suitable cell line/tissue preparation)

-

[³H]-Citalopram (or other suitable radioligand)

-